2-(4-Propionylphenoxy)acetamide
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Overview
Description
Scientific Research Applications
2-(4-Propionylphenoxy)acetamide is widely used in scientific research, including:
Mechanism of Action
Target of Action
The primary targets of 2-(4-Propionylphenoxy)acetamide are currently under investigation. This compound is used in proteomics research , which suggests it may interact with proteins or enzymes in the body.
Mode of Action
Given its use in proteomics research , it may interact with proteins or enzymes, potentially altering their function or activity
Biochemical Pathways
As a tool in proteomics research , it may influence a variety of pathways depending on the proteins or enzymes it interacts with
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with. Detailed studies are needed to elucidate these effects.
Preparation Methods
The synthesis of 2-(4-Propionylphenoxy)acetamide typically involves the reaction of 4-propionylphenol with chloroacetyl chloride, followed by the reaction with ammonia to form the acetamide group . The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(4-Propionylphenoxy)acetamide can undergo various chemical reactions, including:
Comparison with Similar Compounds
2-(4-Propionylphenoxy)acetamide can be compared with similar compounds such as N,N-Diethyl-2-(4-propionylphenoxy)acetamide . While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical properties and biological activities . This uniqueness makes this compound valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-(4-propanoylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-10(13)8-3-5-9(6-4-8)15-7-11(12)14/h3-6H,2,7H2,1H3,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMHSVVSALXBQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.